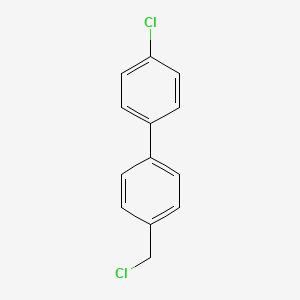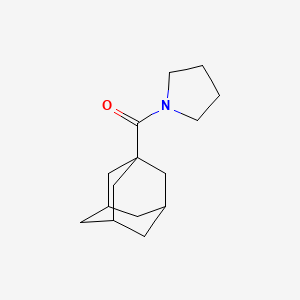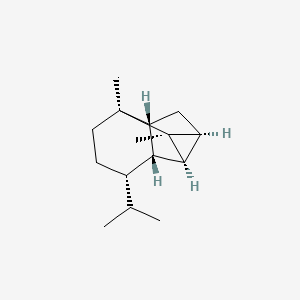
(+)-Cyclosativene
Übersicht
Beschreibung
(+)-Cyclosativene is a natural product found in Abies magnifica and Zingiber officinale with data available.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Genotoxic Activities
Cyclosativene (CSV), a tetracyclic sesquiterpene, has been explored for its antiproliferative, genotoxic, and oxidant activities in rat neuron and neuroblastoma cell lines. In a study, CSV displayed significant reduction in cell viability, indicating its potential weak anticancer properties (Toğar et al., 2014).
Neuroprotective Effects
CSV has shown protective effects against oxidative damage in rat primary cerebral cortex cells. Oxidative stress, a factor in several neurodegenerative disorders and cancer, was mitigated by CSV, highlighting its neuroprotective potential (Turkez et al., 2015).
Biosynthetic Studies
Computational studies have been conducted to understand the biosynthetic pathways leading to sesquiterpenes like cyclosativene. These studies offer insights into the enzymatic processes involved and the potential for synthesizing these compounds for various applications (Lodewyk et al., 2008).
Environmental Impact
Research has also been directed towards understanding the environmental fate of related compounds like triclosan, which shares some structural similarities with cyclosativene. These studies are crucial in assessing the environmental and health impacts of such compounds (Singer et al., 2002).
Eigenschaften
IUPAC Name |
(1S,2S,3R,4S,6R,7R,8S)-1,2-dimethyl-8-propan-2-yltetracyclo[4.4.0.02,4.03,7]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-8(2)9-5-6-14(3)10-7-11-13(12(9)10)15(11,14)4/h8-13H,5-7H2,1-4H3/t9-,10+,11-,12+,13-,14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWACJDEQIZTPR-YIZGKYRPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C4C2(C4C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1[C@H]4[C@@]2([C@H]4C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (+)-cyclosativene in plant-insect interactions?
A1: this compound, along with other volatile organic compounds (VOCs), plays a crucial role in plant-insect interactions. Research has shown that it can act as a potential attractant for certain insect species. [, ]
Q2: How is this compound being explored for biocontrol applications?
A2: this compound has been identified as a potential biomarker for detecting infestations of the destructive Asian Longhorned Beetle (Anoplophora glabripennis) in trees. Research suggests that trained sniffer dogs can recognize a synthetic mixture containing this compound as indicative of the beetle's presence, potentially aiding in early detection and control efforts. []
Q3: Are there specific insects attracted to this compound?
A3: While research on this compound's specific attractiveness to insects is ongoing, studies have shown that the weevil Ceratapion basicorne, a potential biocontrol agent, is attracted to Centaurea solstitialis and Centaurea cyanus, both of which emit this compound. Interestingly, the weevil is not attracted to Centaurea cineraria, which does not produce this compound, suggesting its potential role as an attractant. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H24, and its molecular weight is 204.35 g/mol.
Q5: Are there any spectroscopic data available for this compound?
A5: Yes, 13C NMR data for this compound have been reported, aiding in its structural characterization and differentiation from its epimer, cyclocopacamphene. []
Q6: Has this compound been synthesized in the laboratory?
A6: Yes, several stereoselective total syntheses of this compound have been achieved, often alongside its structural relative, (+)-sativene. [, , , , , , , ]
Q7: Is there a specific synthetic route considered advantageous for this compound?
A7: An alternative synthetic approach utilizing (−)-carvone as a starting material has been proposed for the key intermediate in this compound synthesis. This approach may offer advantages in terms of efficiency and stereoselectivity. [, ]
Q8: What kind of aroma is associated with this compound?
A8: this compound contributes to the complex aroma profiles of various plant species. While specific sensory descriptions can be subjective, it is often associated with terpene-like, woody, and spicy notes. [, ]
Q9: Are there any specific applications of this compound based on its aroma?
A9: While this compound itself might not be commercially extracted for aroma applications, its presence contributes to the overall olfactory profile of essential oils and plant extracts used in perfumery, aromatherapy, and flavoring. [, ]
Q10: What analytical techniques are commonly employed to study this compound?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in complex mixtures like essential oils and plant extracts. Solid-phase microextraction (SPME) is often used as a sample preparation technique before GC-MS analysis. [, , , , , , ]
Q11: What are the research implications of using a portable GC-MS system in the field for detecting this compound?
A11: Utilizing a portable GC-MS system allows for rapid, on-site analysis of plant volatiles, including this compound. This is particularly valuable in ecological studies and biocontrol efforts, enabling real-time monitoring of plant-insect interactions and potential infestation detection in the field. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


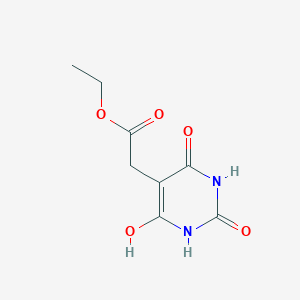
![(1r,4r)-4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B3253492.png)
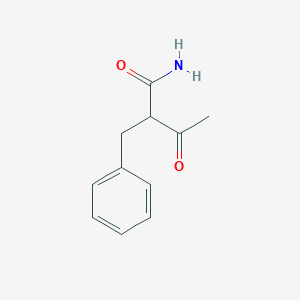
![Benzo[d]oxazol-2-ylmethanamine dihydrochloride](/img/structure/B3253512.png)
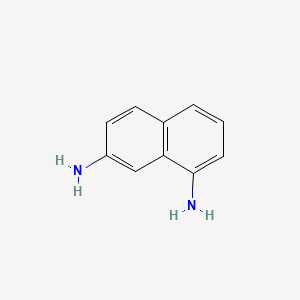

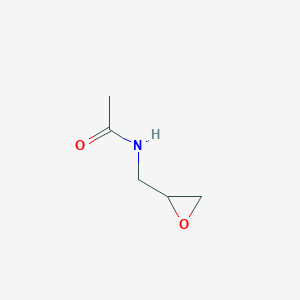
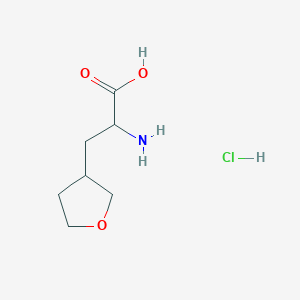
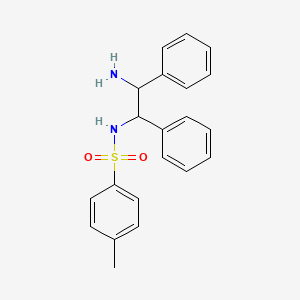
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-, compd. with ethyl acetate and methyl 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4-quinazolineacetate (1:1:1)](/img/structure/B3253558.png)


